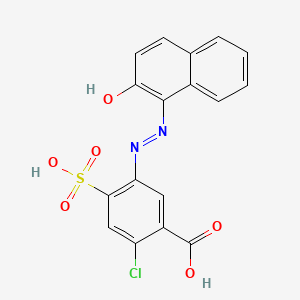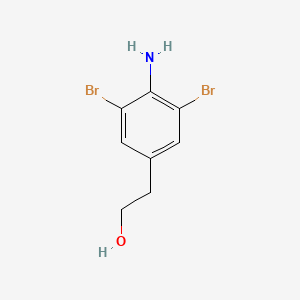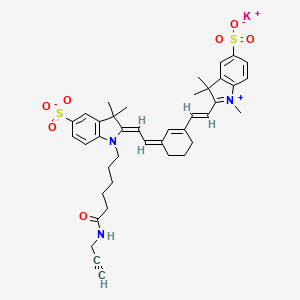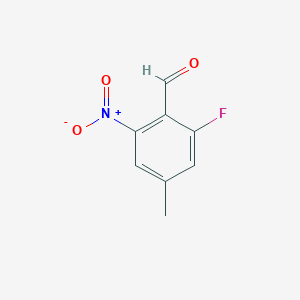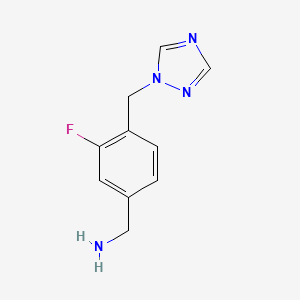
Methyl phenyl(propan-2-yl)phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl-phenyl-phosphinic acid methyl ester is an organophosphorus compound that belongs to the class of phosphinic acids and their derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of isopropyl-phenyl-phosphinic acid methyl ester consists of an isopropyl group, a phenyl group, and a phosphinic acid moiety esterified with a methyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of isopropyl-phenyl-phosphinic acid methyl ester typically involves the esterification of phosphinic acids. One common method is the direct esterification of phosphinic acids using alcohols in the presence of catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of isopropyl-phenyl-phosphinic acid methyl ester may involve the use of microwave-assisted synthesis techniques. This method enhances the reaction rate and yield by utilizing microwave irradiation in combination with suitable solvents and catalysts .
Analyse Chemischer Reaktionen
Types of Reactions: Isopropyl-phenyl-phosphinic acid methyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphinic acid.
Substitution: The ester group can be substituted with other functional groups using reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include phosphinic acids, phosphonic acids, and various substituted derivatives depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
Isopropyl-phenyl-phosphinic acid methyl ester has several scientific research applications:
Wirkmechanismus
The mechanism of action of isopropyl-phenyl-phosphinic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The phosphinic acid moiety can mimic the transition state of phosphate ester hydrolysis, making it a potent inhibitor of enzymes that catalyze such reactions . This property is exploited in the design of enzyme inhibitors for therapeutic and research purposes.
Vergleich Mit ähnlichen Verbindungen
- Phenyl-phosphinic acid methyl ester
- Isopropyl-phosphinic acid methyl ester
- Phenyl-phosphonic acid methyl ester
Comparison: Isopropyl-phenyl-phosphinic acid methyl ester is unique due to the presence of both isopropyl and phenyl groups, which confer distinct steric and electronic properties. Compared to phenyl-phosphinic acid methyl ester, the isopropyl group in isopropyl-phenyl-phosphinic acid methyl ester provides additional steric hindrance, affecting its reactivity and interaction with biological targets . Similarly, the presence of the phenyl group differentiates it from isopropyl-phosphinic acid methyl ester, influencing its chemical behavior and applications .
Eigenschaften
CAS-Nummer |
69423-58-1 |
|---|---|
Molekularformel |
C10H15O2P |
Molekulargewicht |
198.20 g/mol |
IUPAC-Name |
[methoxy(propan-2-yl)phosphoryl]benzene |
InChI |
InChI=1S/C10H15O2P/c1-9(2)13(11,12-3)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI-Schlüssel |
MIEHXSUWVVIQNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)P(=O)(C1=CC=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butan-2-yl 6-[(2,2,2-trifluoroacetyl)amino]hexanoate](/img/structure/B12846509.png)
![tert-Butyl 3-[1-(tert-butoxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B12846514.png)

![3-{5-[(2e,4s)-2-Imino-1,4-Dimethyl-6-Oxohexahydropyrimidin-4-Yl]thiophen-3-Yl}benzonitrile](/img/structure/B12846527.png)
